

A Technical Guide to Cafaminol: Relationship to Caffeine and the Methylxanthine Family

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cafaminol**

Cat. No.: **B1668202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine and a member of the methylxanthine family of compounds.^{[1][2]} It has been utilized as a vasoconstrictor and antitussive agent, primarily as a nasal decongestant, with brand names including Rhinetten and Rhinoptil.^{[1][2]} This technical guide provides a comprehensive overview of **Cafaminol**'s relationship to caffeine and the broader methylxanthine class, detailing its chemical properties, proposed mechanism of action, and a comparative analysis with its parent compound, caffeine. While specific quantitative pharmacokinetic and pharmacodynamic data for **Cafaminol** are limited in publicly accessible literature, this guide synthesizes available information to provide a foundational understanding for research and drug development professionals.

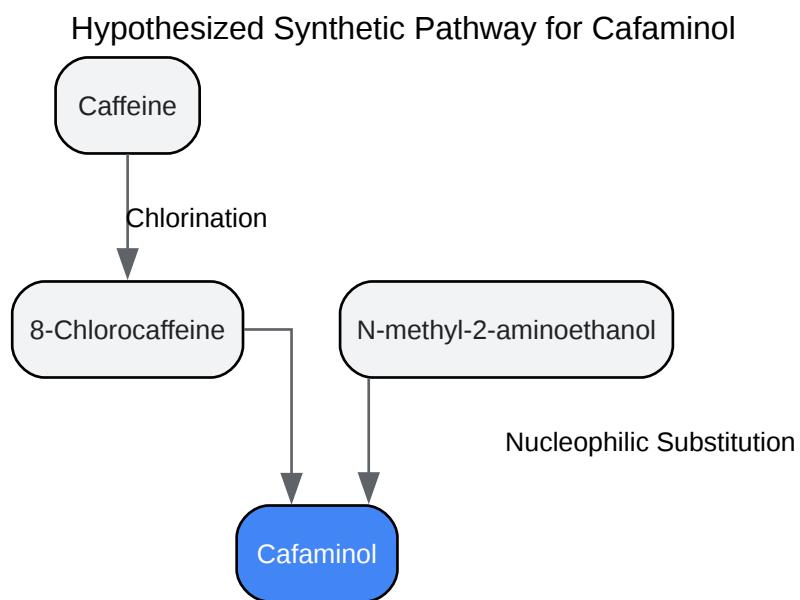
Introduction to Cafaminol and the Methylxanthine Family

The methylxanthine family comprises a group of purine alkaloids, with prominent members including caffeine, theophylline, and theobromine.^[3] These compounds are widely recognized for their pharmacological effects, most notably as central nervous system stimulants and smooth muscle relaxants. Their primary mechanisms of action at the cellular level are generally

attributed to the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Cafaminol emerges as a synthetic modification of caffeine, placing it squarely within this pharmacologically significant class of molecules. Its development as a nasal decongestant suggests a pharmacological profile tailored towards vasoconstriction, a property not prominently associated with caffeine. This guide explores the structural and functional divergence that bestows upon **Cafaminol** its specific clinical application.

Chemical and Physical Properties


A clear understanding of a compound's physicochemical properties is fundamental to its pharmacological assessment. Below is a summary of the available data for **Cafaminol**, presented alongside the well-established properties of caffeine for comparative analysis.

Property	Cafaminol	Caffeine
IUPAC Name	8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione	1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione
Other Names	Methylcoffanolamine, 8-[(2-hydroxyethyl)(methyl)amino]caffeine	Theine, Methyltheobromine, Guaranine
CAS Number	30924-31-3	58-08-2
Molecular Formula	C ₁₁ H ₁₇ N ₅ O ₃	C ₈ H ₁₀ N ₄ O ₂
Molecular Weight	267.289 g/mol	194.19 g/mol
Topological Polar Surface Area (TPSA)	81.91 Å ²	61.4 Å ²
Predicted LogP	-0.08	0.09

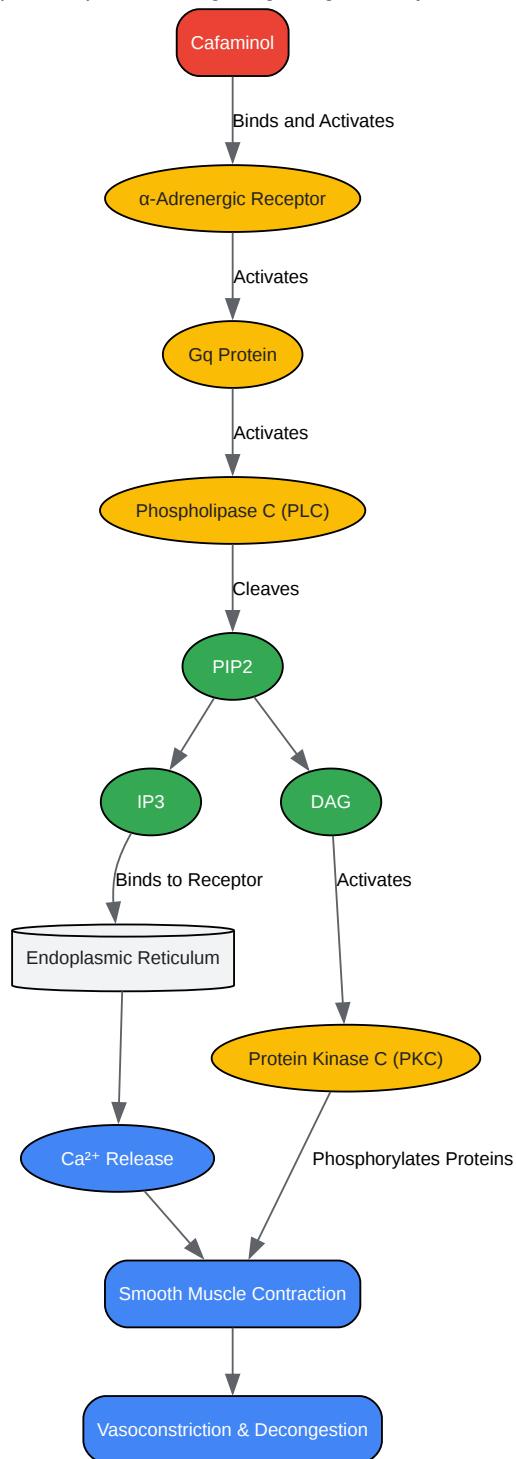
Synthesis of Cafaminol

Detailed experimental protocols for the synthesis of **Cafaminol** are primarily found in patent literature. The synthesis generally involves the modification of a caffeine precursor. While the specific patents (DE 1085530 and US 3094531) were not retrievable in full text through the conducted searches, the general approach for the synthesis of similar 8-substituted xanthine derivatives involves the reaction of 8-chlorocaffeine with the appropriate amine.

A plausible synthetic route, based on general knowledge of xanthine chemistry, is outlined below.

[Click to download full resolution via product page](#)

Caption: Hypothesized synthesis of **Cafaminol** from caffeine.


Proposed Mechanism of Action

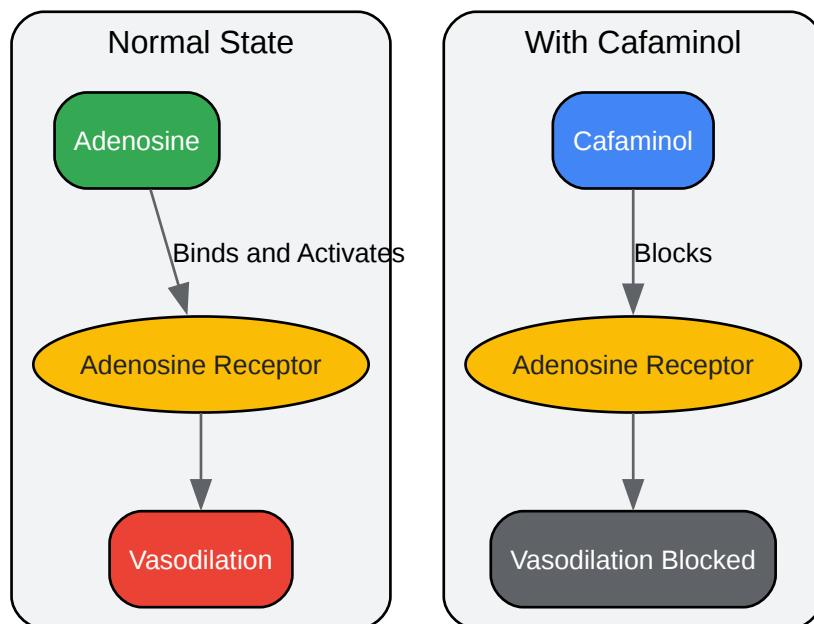
Cafaminol's clinical use as a nasal decongestant points towards a primary mechanism of action involving vasoconstriction of the nasal mucosa. This effect is typically mediated by adrenergic receptors. In parallel, its structural similarity to caffeine suggests a potential interaction with adenosine receptors.

Vasoconstriction via Alpha-Adrenergic Receptor Agonism

The nasal mucosa is densely populated with alpha-adrenergic receptors, which, upon activation, lead to the contraction of smooth muscle in the walls of blood vessels. This reduces blood flow and swelling, thereby alleviating nasal congestion. It is highly probable that **Cafaminol** acts as an agonist at these receptors. The proposed signaling pathway is as follows:

Proposed Alpha-Adrenergic Signaling Pathway of Cafaminol

[Click to download full resolution via product page](#)


Caption: Proposed α-adrenergic signaling cascade for **Cafaminol**.

Potential Interaction with Adenosine Receptors

Caffeine and other methylxanthines are well-known antagonists of adenosine receptors.

Adenosine, by binding to its receptors, generally has a vasodilatory effect. By blocking these receptors, methylxanthines can lead to vasoconstriction. It is plausible that **Cafaminol** retains some of this adenosine receptor antagonist activity, which would contribute to its overall vasoconstrictive effect.

Potential Adenosine Receptor Antagonism by Cafaminol

[Click to download full resolution via product page](#)

Caption: **Cafaminol**'s potential role as an adenosine antagonist.

Clinical and Experimental Data

While full experimental protocols are not available in the public domain, several studies have investigated the clinical efficacy and pharmacology of **Cafaminol**.

Efficacy Studies

A 1969 study by Szirmai reported on the use of **Cafaminol** (referred to as methylcoffanolamine) for the treatment of the common cold. This study provided early clinical evidence for its efficacy as a decongestant.

Pharmacokinetic Studies

A 1979 study by Walther and Köhler investigated the bioavailability and resorption of **Cafaminol** in humans. Unfortunately, the specific quantitative data from this study, such as plasma half-life, volume of distribution, and clearance rates, are not detailed in the available abstracts. For context, the general pharmacokinetics of methylxanthines can be referenced, which typically involve hepatic metabolism and renal excretion.

Comparative Analysis with Caffeine

The structural modification of caffeine to yield **Cafaminol**—the addition of a hydroxyethyl methylamino group at the 8-position—is key to its altered pharmacological profile.

Feature	Cafaminol	Caffeine
Primary Clinical Use	Nasal Decongestant	CNS Stimulant, Diuretic
Primary Mechanism	Likely α -Adrenergic Agonism	Adenosine Receptor Antagonism
Key Pharmacological Effect	Vasoconstriction	CNS Stimulation, Bronchodilation
Structural Difference	8-position substitution	Unsubstituted at 8-position

The substitution at the 8-position of the xanthine core is a common strategy in medicinal chemistry to alter the selectivity and potency of methylxanthine derivatives. In the case of **Cafaminol**, this modification appears to enhance its vasoconstrictive properties while potentially diminishing the central nervous system stimulant effects characteristic of caffeine.

Conclusion

Cafaminol represents an intriguing example of targeted drug design, where a well-known methylxanthine, caffeine, has been chemically modified to serve a specific therapeutic purpose as a nasal decongestant. Its relationship to caffeine is that of a direct synthetic derivative, sharing the core methylxanthine structure but exhibiting a distinct pharmacological profile. While a comprehensive quantitative understanding of **Cafaminol**'s pharmacokinetics and pharmacodynamics is hampered by the limited availability of detailed experimental data, its clinical use and structural features strongly suggest a mechanism of action centered on alpha-adrenergic agonism, possibly supplemented by adenosine receptor antagonism. Further research to elucidate the precise receptor binding affinities and in vivo metabolic fate of **Cafaminol** would be invaluable for a more complete understanding of this caffeine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [A new treatment for colds using a new caffeine derivative, methylcoffanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cafaminol - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cafaminol: Relationship to Caffeine and the Methylxanthine Family]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668202#cafaminol-s-relationship-to-caffeine-and-methylxanthine-family>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com